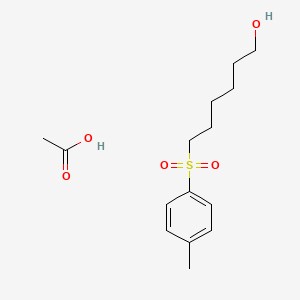![molecular formula C11H11NO2 B14259439 2-[(Benzyloxy)methyl]-1,3-oxazole CAS No. 344435-42-3](/img/structure/B14259439.png)
2-[(Benzyloxy)methyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzyloxy)methyl]-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a benzyloxy methyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the benzyloxy methyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde can form the oxazole ring, which is then alkylated with benzyl chloride to introduce the benzyloxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions: 2-[(Benzyloxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
科学的研究の応用
2-[(Benzyloxy)methyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(Benzyloxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
2-[(Benzyloxy)methyl]-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-[(Benzyloxy)methyl]-1,3-oxazoline: Similar structure but with a saturated ring.
2-[(Benzyloxy)methyl]-1,3-isoxazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness: 2-[(Benzyloxy)methyl]-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and the oxazole ring allows for versatile chemical modifications and potential therapeutic applications .
特性
CAS番号 |
344435-42-3 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
2-(phenylmethoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)8-13-9-11-12-6-7-14-11/h1-7H,8-9H2 |
InChIキー |
LWDRJUJFIGPAGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)

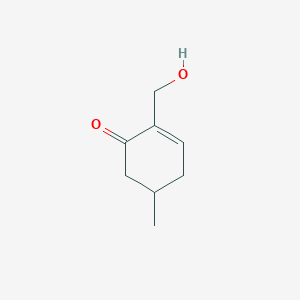
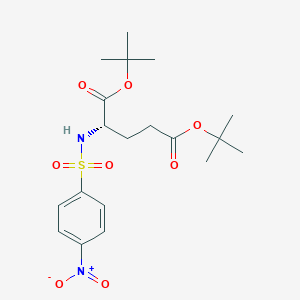
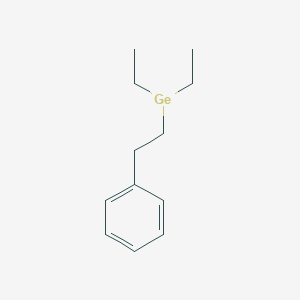
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

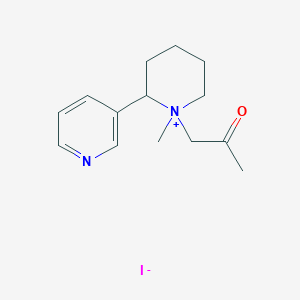
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
